2-Amino-4-chloropent-4-enoic acid hydrochloride
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Overview
Description
2-Amino-4-chloropent-4-enoic acid hydrochloride is a chemical compound with the molecular formula C5H9Cl2NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloropent-4-enoic acid hydrochloride typically involves the chlorination of a suitable precursor followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to chlorination and amination under optimized conditions. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloropent-4-enoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
2-Amino-4-chloropent-4-enoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloropent-4-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with proteins, leading to modifications that affect their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobutanoic acid hydrochloride
- 2-Amino-4-chloropentanoic acid hydrochloride
- 2-Amino-4-chlorohexanoic acid hydrochloride
Uniqueness
2-Amino-4-chloropent-4-enoic acid hydrochloride is unique due to its specific structure, which includes a double bond in the pent-4-enoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
2-amino-4-chloropent-4-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIMSWEQNFYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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